molecular formula C8H6BrNO3 B032119 2-Bromo-2'-nitroacetophenone CAS No. 6851-99-6

2-Bromo-2'-nitroacetophenone

Cat. No. B032119
CAS RN: 6851-99-6
M. Wt: 244.04 g/mol
InChI Key: SGXUUCSRVVSMGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-2'-nitroacetophenone involves condensation, bromination, and specific reaction pathways to introduce bromo and nitro groups into the acetophenone framework. A notable method includes the condensation of dinitrobenzoyl chloride with diethyl malonate, followed by selective reduction and diazotization to introduce the nitro and bromo groups respectively (Seela, 1976).

Molecular Structure Analysis

Conformational analysis and spectroscopic studies have been conducted to understand the stable geometry of 2-Bromo-2'-nitroacetophenone. Investigations include FTIR, FT-Raman data, and quantum mechanical studies to determine the vibrational frequencies and structural stability of the compound, elucidating the effects of the nitro and bromo groups on the molecule's configuration (Arjunan et al., 2013).

Chemical Reactions and Properties

2-Bromo-2'-nitroacetophenone exhibits unique reactivity patterns due to its functional groups. It can act as a bifunctional reagent in protein modification, specifically targeting methionine residues due to its alkylating ability. The compound's reactivity towards nucleophiles and its potential to undergo various chemical transformations, including cross-linking in biopolymers, highlights its versatility in organic synthesis and biochemical applications (Tarasova, Lavrenova, & Stepanov, 1980).

Physical Properties Analysis

The physical constants of 2-Bromo-2'-nitroacetophenone, such as density, refractive index, boiling, and melting points, have been determined to facilitate its use in synthesis and application in various chemical processes. These properties are essential for handling the compound and predicting its behavior under different conditions (Yang Feng-ke, 2004).

Chemical Properties Analysis

The compound's chemical properties, including its antioxidative abilities and the mechanism of action in biological systems, have been explored. Studies have shown that 2-Bromo-2'-nitroacetophenone possesses antioxidant effects, potentially through the insulin signaling pathway, suggesting its biochemical significance beyond its role as a synthetic intermediate (Han, 2018).

Safety And Hazards

2-Bromo-2’-nitroacetophenone causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-(2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXUUCSRVVSMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288152
Record name 2-Bromo-2'-nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-nitroacetophenone

CAS RN

6851-99-6
Record name 2-Bromo-2'-nitroacetophenone
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Record name 2-Bromo-2'-nitroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2'-nitroacetophenone
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Synthesis routes and methods

Procedure details

o-Nitroacetophenone (8.3 g, 50 mmol) in ether (100 ml) was treated with aluminium chloride (catalytic amount) followed by bromine (2.55 ml, 50 mmol) over 10 mins and the reaction stirred for 30 mins. The reaction was quenched with aqueous sodium bicarbonate, the ether layer separated, dried (MgSO4) and evaporated under reduced pressure. The residue was taken up in ethyl acetate, the solution was dried (MgSO4), and evaporated under reduced pressure to yield o-nitro phenacyl bromide as a yellow oil (9.45 g, 77%); δH (CDCl3) 7.2-8.35 (4H, m, aryl), 4.30 (2H, S, CH2).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step Two

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